molecular formula C26H25N3O2 B2880538 1-(4-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 844454-29-1

1-(4-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2880538
CAS No.: 844454-29-1
M. Wt: 411.505
InChI Key: XYVMFOBZCKPSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group and a benzimidazole moiety modified with a (2-methylphenyl)methyl substituent. The benzimidazole ring is a key pharmacophore known for its ability to interact with biological targets, while the methoxyphenyl group may enhance electronic stability and modulate solubility.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-18-7-3-4-8-19(18)16-29-24-10-6-5-9-23(24)27-26(29)20-15-25(30)28(17-20)21-11-13-22(31-2)14-12-21/h3-14,20H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVMFOBZCKPSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole intermediate, followed by its coupling with the pyrrolidinone core. The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This includes scaling up the reactions, using continuous flow reactors, and employing more efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced benzodiazole compounds, and various substituted aromatic compounds .

Scientific Research Applications

1-(4-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular docking studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following table summarizes key structural and functional differences:

Compound Name Substituent on Benzimidazole Pyrrolidin-2-one Substitution Key Properties/Activities
Target Compound (2-Methylphenyl)methyl 4-Methoxyphenyl High lipophilicity; potential CNS activity (inferred from structural analogs)
1-(4-Butylphenyl)-4-{1-[2-Oxo-2-(Piperidin-1-yl)ethyl]-1H-1,3-Benzodiazol-2-yl}Pyrrolidin-2-one 2-Oxo-2-piperidinylethyl 4-Butylphenyl Enhanced solubility (piperidine’s basicity); possible kinase inhibition
4-{1-[2-(4-Allyl-2-Methoxyphenoxy)ethyl]-1H-Benzimidazol-2-yl}-1-(2-Methoxyphenyl)Pyrrolidin-2-one Phenoxyethyl with allyl-methoxy 2-Methoxyphenyl Improved hydrogen bonding (ether oxygen); antioxidant/antimicrobial potential

Analysis :

  • Lipophilicity : The target compound’s (2-methylphenyl)methyl group increases logP compared to the piperidinylethyl analog, favoring membrane permeability but reducing aqueous solubility.
  • Biological Targeting : The piperidinylethyl substituent introduces a basic nitrogen, likely improving interaction with charged residues in kinase active sites, whereas the target compound’s bulky substituent may favor hydrophobic binding pockets .
Functional Analogues (Heterocyclic Derivatives)

Pyridin-2(1H)-one Derivatives () :

  • Structure: Feature a pyridinone core instead of pyrrolidinone.
  • Activity : Demonstrated antioxidant efficacy (up to 79.05% radical scavenging) and moderate antimicrobial activity.

Pyrazoline Derivatives () :

  • Structure : Contain a pyrazoline ring linked to benzothiazole and methoxyphenyl groups.
  • Activity : Reported antitumor and antidepressant effects.
  • Comparison: The benzimidazole-pyrrolidinone scaffold in the target compound could provide similar π-π stacking interactions but with improved metabolic stability due to reduced ring strain .
Pharmacokinetic and Toxicity Profiles
  • Solubility: The target compound’s logP is estimated to be higher than the piperidinylethyl analog (due to aromatic methyl vs.
  • Metabolism: Methoxy groups are prone to demethylation via cytochrome P450 enzymes, a liability shared with ’s pyridinone derivatives.
  • Toxicity: Bulky aryl groups may increase hepatotoxicity risk, necessitating in vitro screening as performed for pyridinone analogs .

Biological Activity

1-(4-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C24H23N3O4S
  • Molecular Weight: 449.52 g/mol
  • CAS Number: 339100-19-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antibacterial Activity
    • Preliminary studies indicate that compounds with similar structures exhibit moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
    • The structure-activity relationship (SAR) suggests that the presence of specific functional groups enhances antibacterial efficacy.
  • Enzyme Inhibition
    • Compounds in the same class have been shown to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and urinary tract infections, respectively .
    • For instance, related compounds demonstrated IC50 values in the low micromolar range for urease inhibition, indicating significant potential for therapeutic applications.
  • Cytotoxicity and Anticancer Activity
    • Research indicates that derivatives of benzodiazole exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
    • The mechanism often involves the induction of apoptosis in cancer cells via modulation of key signaling pathways.

Case Study 1: Antibacterial Screening

A study synthesized a series of benzodiazole derivatives, including compounds structurally related to the target compound. These derivatives were evaluated for their antibacterial activity against several bacterial strains:

  • Results:
    • Moderate to strong activity was observed against Bacillus subtilis with an IC50 value of 6.28 µM.
    • Weak activity was noted against other tested strains, highlighting the need for further optimization .

Case Study 2: Enzyme Inhibition Assays

Inhibition assays were conducted to evaluate the effectiveness of similar compounds as AChE inhibitors:

  • Findings:
    • The most active compounds showed IC50 values ranging from 0.63 to 6.28 µM.
    • This suggests that modifications in the structure can significantly enhance enzyme binding affinity and selectivity .

The biological activities of the compound are likely mediated through several mechanisms:

  • Binding Interactions: The ability to interact with specific amino acid residues in target enzymes (like AChE) is crucial for inhibition.
  • Cellular Uptake: Modifications in lipophilicity and molecular size influence cellular uptake and bioavailability.
  • Apoptotic Pathways: Induction of apoptosis in cancer cells may involve mitochondrial pathways and caspase activation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.